molecular formula C11H17Cl2N3O B6342823 [3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride CAS No. 1187582-25-7

[3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride

Cat. No.: B6342823
CAS No.: 1187582-25-7
M. Wt: 278.18 g/mol
InChI Key: YEVVREQNVKOJKN-UHFFFAOYSA-N
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Description

[3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride: is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride typically involves the formation of the benzimidazole core followed by the introduction of the propylamine side chain. One common method involves the cyclization of o-phenylenediamine with methoxy-substituted carboxylic acids under acidic conditions to form the benzimidazole ring. Subsequent alkylation with a suitable propylamine derivative yields the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy group on the benzimidazole ring can undergo oxidation to form corresponding quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated benzimidazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, [3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Benzimidazole derivatives are known to inhibit various enzymes, and this compound is no exception. It is particularly investigated for its role in inhibiting enzymes involved in DNA replication and repair.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has shown promise in preclinical studies as an anticancer agent due to its ability to interfere with cell proliferation pathways.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science.

Comparison with Similar Compounds

  • [3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine hydrochloride
  • [3-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride
  • [3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine sulfate

Comparison: Compared to its analogs, [3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride exhibits unique properties due to the presence of the dihydrochloride salt form. This form enhances its solubility in aqueous solutions, making it more suitable for biological applications. Additionally, the propylamine side chain provides a balance between hydrophilicity and hydrophobicity, which can influence its interaction with biological membranes and targets.

Properties

IUPAC Name

3-(6-methoxy-1H-benzimidazol-2-yl)propan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c1-15-8-4-5-9-10(7-8)14-11(13-9)3-2-6-12;;/h4-5,7H,2-3,6,12H2,1H3,(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVVREQNVKOJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)CCCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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